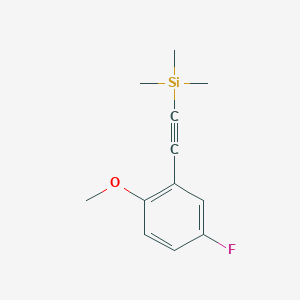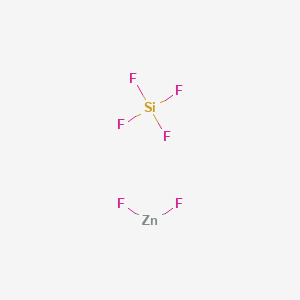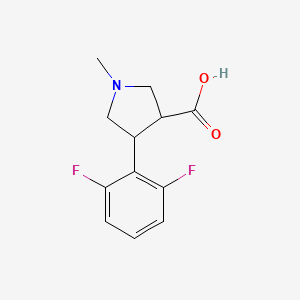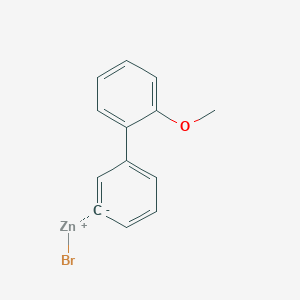
3-(2-Methoxyphenyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)phenylzinc bromide typically involves the reaction of 3-(2-methoxyphenyl)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The general reaction can be represented as follows:
[ \text{3-(2-Methoxyphenyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity zinc and bromide precursors, along with advanced purification techniques to remove any impurities.
化学反应分析
Types of Reactions
3-(2-Methoxyphenyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
3-(2-Methoxyphenyl)phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-(2-methoxyphenyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations depending on the reaction conditions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of the methoxy group on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: A simpler organozinc compound used in similar types of reactions.
Benzylzinc bromide: Another organozinc compound with a benzyl group, used in cross-coupling reactions.
4-Fluorophenylzinc bromide: An organozinc compound with a fluorine substituent, offering different reactivity and selectivity.
Uniqueness
3-(2-Methoxyphenyl)phenylzinc bromide is unique due to the presence of the methoxy group, which can enhance its reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
属性
分子式 |
C13H11BrOZn |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methoxy-2-phenylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
KLRKLVUSNSVQOR-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=CC=C1C2=CC=C[C-]=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
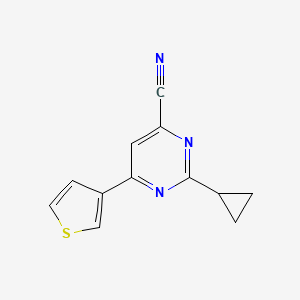
![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)
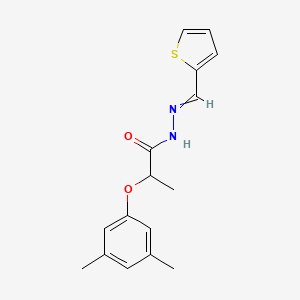
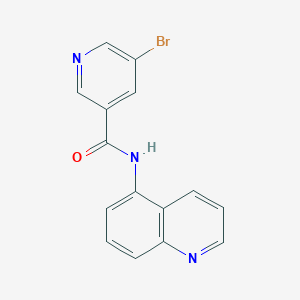
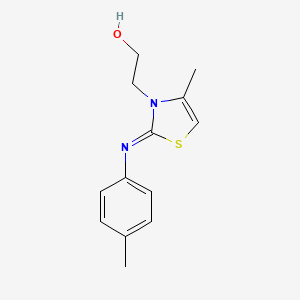
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
![1-Methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14871251.png)

